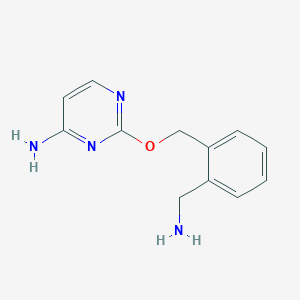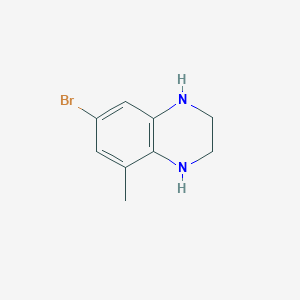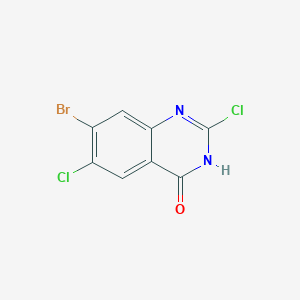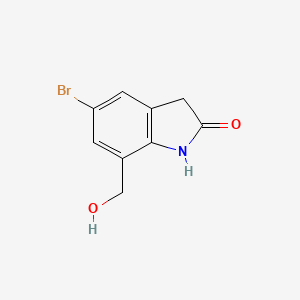
2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is a chemical compound with the molecular formula C12H14N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps:
Formation of Benzylidene Acetones: This step involves the condensation of benzaldehyde with acetone in the presence of a base.
Reaction with Ammonium Thiocyanate: The benzylidene acetones are then reacted with ammonium thiocyanate to form the corresponding thiourea derivatives.
Ring Closure and Aromatization: The thiourea derivatives undergo cyclization and aromatization to form the pyrimidine ring.
S-Methylation and Oxidation: The resulting compounds are methylated and oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the methylsulfonyl compounds react with suitable amines to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or benzyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
科学的研究の応用
2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitrypanosomal and antiplasmodial agent, showing activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Biological Research: The compound is used in assays to study its cytotoxic properties and its effects on various cell lines.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
作用機序
The mechanism of action of 2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its antitrypanosomal and antiplasmodial activities, the compound likely interferes with the metabolic pathways of the parasites, leading to their death. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler derivative of pyrimidine with similar biological activities.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B and have potential as antitumor agents.
Uniqueness
2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pyrimidine derivatives. Its potential as an antitrypanosomal and antiplasmodial agent sets it apart from other similar compounds .
特性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
2-[[2-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C12H14N4O/c13-7-9-3-1-2-4-10(9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) |
InChIキー |
NASDWCHOOHWRAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN)COC2=NC=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)


![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)


![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
